2-(3-methylbutyl)-5-[(2-phenylmorpholin-4-yl)carbonyl]-1H-isoindole-1,3(2H)-dione
CAS No.:
Cat. No.: VC14806028
Molecular Formula: C24H26N2O4
Molecular Weight: 406.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H26N2O4 |
|---|---|
| Molecular Weight | 406.5 g/mol |
| IUPAC Name | 2-(3-methylbutyl)-5-(2-phenylmorpholine-4-carbonyl)isoindole-1,3-dione |
| Standard InChI | InChI=1S/C24H26N2O4/c1-16(2)10-11-26-23(28)19-9-8-18(14-20(19)24(26)29)22(27)25-12-13-30-21(15-25)17-6-4-3-5-7-17/h3-9,14,16,21H,10-13,15H2,1-2H3 |
| Standard InChI Key | MCFBYPDJBDZJSC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)N3CCOC(C3)C4=CC=CC=C4 |
Introduction
2-(3-methylbutyl)-5-[(2-phenylmorpholin-4-yl)carbonyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives. Isoindoles are heterocyclic compounds with a wide range of applications in pharmaceuticals, materials science, and organic synthesis. This specific compound combines a 3-methylbutyl group with a phenylmorpholin-4-yl carbonyl moiety attached to an isoindole core, suggesting potential biological activity and synthetic utility.
Synthesis and Preparation
The synthesis of 2-(3-methylbutyl)-5-[(2-phenylmorpholin-4-yl)carbonyl]-1H-isoindole-1,3(2H)-dione likely involves multiple steps, starting with the preparation of the isoindole core. This can be achieved through the reaction of phthalic anhydride with appropriate amines or through other cyclization reactions. The introduction of the 3-methylbutyl group and the phenylmorpholin-4-yl carbonyl moiety would require subsequent alkylation and acylation reactions, respectively.
Synthesis Steps:
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Isoindole Core Formation: Reaction of phthalic anhydride with an appropriate amine.
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Alkylation: Introduction of the 3-methylbutyl group.
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Acylation: Attachment of the phenylmorpholin-4-yl carbonyl group.
Potential Applications
Given its complex structure, 2-(3-methylbutyl)-5-[(2-phenylmorpholin-4-yl)carbonyl]-1H-isoindole-1,3(2H)-dione may exhibit biological activity, such as enzyme inhibition or receptor binding, due to its morpholine and phenyl rings. Additionally, its isoindole core could provide a scaffold for further modification to enhance specific biological properties.
| Potential Application | Description |
|---|---|
| Pharmaceutical Research | Potential for enzyme inhibition or receptor binding. |
| Materials Science | Possible use in organic materials due to its complex structure. |
Key Research Points:
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Biological Activity: Isoindole derivatives have shown potential in pharmaceutical applications.
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Synthetic Utility: The isoindole core offers a versatile scaffold for further chemical modifications.
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